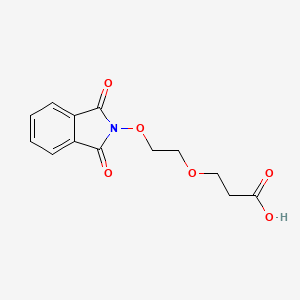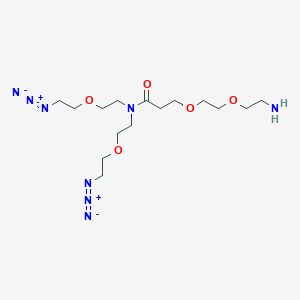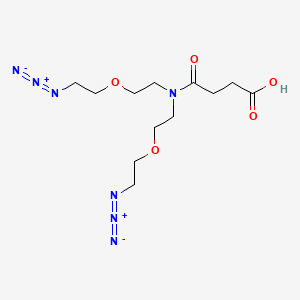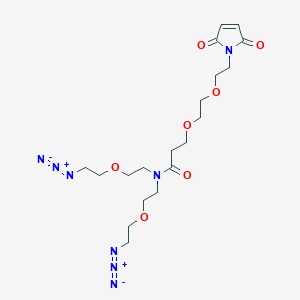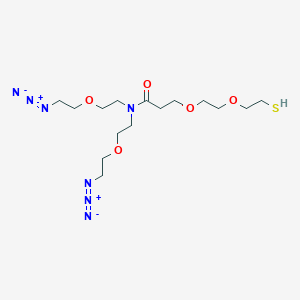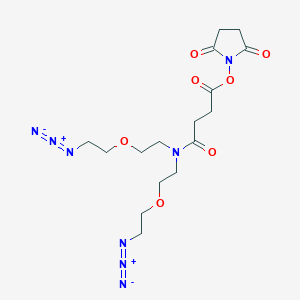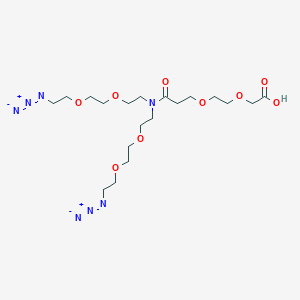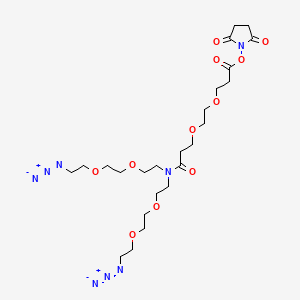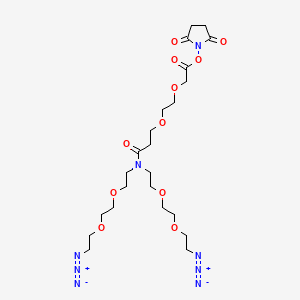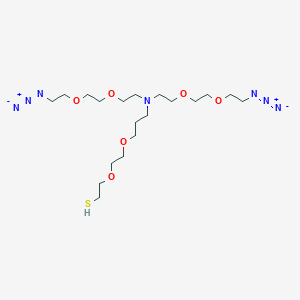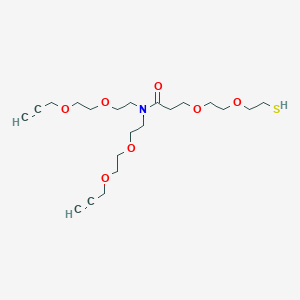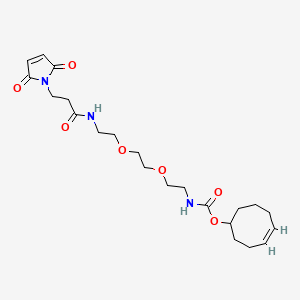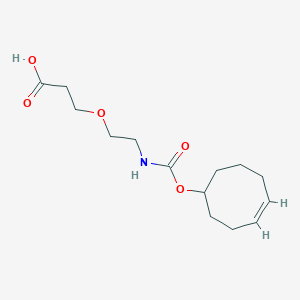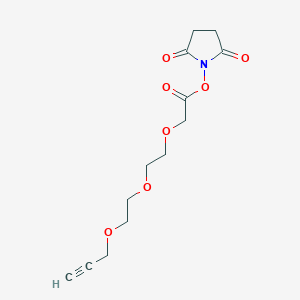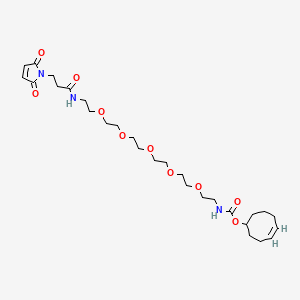
TCO-PEG5-amido maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG5-amido maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable thioether bonds with thiol-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG5-amido maleimide typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with TCO: The activated PEG-NHS is then reacted with TCO to form TCO-PEG.
Introduction of Maleimide: Finally, the TCO-PEG is reacted with maleimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The maleimide group in this compound specifically reacts with thiols (sulfhydryl groups, -SH) to form stable thioether bonds.
Click Chemistry Reactions: The TCO moiety can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups.
Common Reagents and Conditions:
Thiol-containing biomolecules: These are commonly used in bioconjugation reactions with this compound.
Tetrazine-containing molecules: These are used in click chemistry reactions with the TCO moiety.
Major Products:
Thioether Bonds: Formed when the maleimide group reacts with thiols.
Diels-Alder Adducts: Formed when the TCO moiety reacts with tetrazine groups.
Scientific Research Applications
TCO-PEG5-amido maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TCO-PEG5-amido maleimide involves its functional groups:
Comparison with Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG linker.
TCO-PEG6-maleimide: Similar structure but with a longer PEG linker.
TCO-PEG5-amine: Contains an amine group instead of a maleimide group.
Uniqueness: TCO-PEG5-amido maleimide is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly effective for bioconjugation and click chemistry applications .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJALQQXNOTES-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N3O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
